Ethyl vinyl ketone

Catalog No.
S515786
CAS No.
1629-58-9
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vinyl ketone

CAS Number

1629-58-9

Product Name

Ethyl vinyl ketone

IUPAC Name

pent-1-en-3-one

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-3-5(6)4-2/h3H,1,4H2,2H3

InChI Key

JLIDVCMBCGBIEY-UHFFFAOYSA-N

SMILES

CCC(=O)C=C

Solubility

insoluble in water; soluble in most organic solvents
Miscible at room temperature (in ethanol)

Synonyms

1-Pentene-3-one; 1 Pentene 3 one; 1-Pentene3one; Ethyl vinyl ketone; Ethylvinyl ketone; Ethylvinylketone;

Canonical SMILES

CCC(=O)C=C

Description

The exact mass of the compound Ethyl vinyl ketone is 84.06 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in most organic solventsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81211. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Pentanones - Supplementary Records. It belongs to the ontological category of olefinic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis

EVK is a valuable building block for organic synthesis due to its functional groups. The carbonyl group (C=O) and the vinyl group (CH=CH2) can participate in various reactions to form complex molecules. Here are some specific examples:

  • Aldol Reactions: EVK can undergo aldol reactions with aldehydes in the presence of a Lewis acid catalyst. This reaction creates a carbon-carbon bond, allowing researchers to build up complex carbon chains.
  • Diels-Alder Reactions: EVK can serve as a dienophile in Diels-Alder reactions with electron-rich dienes. This reaction creates cyclic structures, useful in synthesizing various natural products and pharmaceuticals.

Ethyl vinyl ketone is an organic compound with the chemical formula C5_5H8_8O. It is a colorless liquid that possesses a characteristic sweet odor. This compound is categorized as a vinyl ketone, which is characterized by the presence of both a vinyl group (–C=C–) and a ketone functional group (–C=O). Ethyl vinyl ketone is known for its reactivity, particularly in polymerization processes, making it an important intermediate in organic synthesis and industrial applications.

Due to its functional groups:

  • Addition Reactions: The double bond in ethyl vinyl ketone can undergo electrophilic addition reactions, where nucleophiles attack the carbon atoms of the double bond.
  • Polymerization: Ethyl vinyl ketone can polymerize to form poly(ethyl vinyl ketone), which has applications in coatings and adhesives.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to yield ethers.

Research indicates that ethyl vinyl ketone exhibits biological activity, particularly as a potential antimicrobial agent. Studies have shown that it can inhibit the growth of certain bacteria and fungi, although further research is needed to fully understand its mechanisms of action and potential therapeutic applications .

Several methods are employed for synthesizing ethyl vinyl ketone:

  • Vinylation of Acetyl Halides: Ethylene reacts with acetyl halides in the presence of aluminum halide catalysts. This method allows for efficient production of ethyl vinyl ketone .
  • Grignard Reaction: A Grignard reagent derived from bromoethane reacts with acrolein, followed by oxidation using activated manganese dioxide to yield ethyl vinyl ketone
    1
    .
  • Reactions with Propionyl Chloride: Ethylene can also react with propionyl chloride in the presence of aluminum trichloride and carbon disulfide to produce ethyl vinyl ketone .

Ethyl vinyl ketone has several significant applications:

  • Industrial Uses: It is utilized as a monomer in the production of polymers and copolymers, which are used in coatings, adhesives, and sealants.
  • Chemical Intermediate: Ethyl vinyl ketone serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Flavoring Agent: Due to its sweet odor, it is also used in flavoring and fragrance formulations.

Studies on the interactions of ethyl vinyl ketone with other compounds reveal its potential reactivity and effects on biological systems. For instance, investigations into its interactions with proteins and nucleic acids suggest that it may modify these biomolecules, leading to changes in their functions. Such studies are crucial for assessing its safety profile and potential toxicity .

Ethyl vinyl ketone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Methyl Vinyl KetoneVinyl KetoneOne carbon atom less than ethyl vinyl ketone
Butyl Vinyl KetoneVinyl KetoneLonger carbon chain, affecting physical properties
AcetophenoneAromatic KetoneContains an aromatic ring, differing reactivity
3-Penten-2-oneAlkenic KetoneDifferent position of double bond

Ethyl vinyl ketone stands out due to its balance between volatility and reactivity, making it particularly useful in polymer chemistry while also exhibiting notable biological activity compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, polymerizes readily with heat or in the presence of alkali; powerful penetrating odou

XLogP3

1

Exact Mass

84.06

Boiling Point

103.0 °C

Density

d204 0.85
0.842-0.848

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R0053Y1AZ7

GHS Hazard Statements

Aggregated GHS information provided by 1572 companies from 4 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1629-58-9

Wikipedia

Pent-1-en-3-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

1-Penten-3-one: ACTIVE

Dates

Modify: 2023-08-15
1: Garrido JJ, Dorado G, Barbancho M. Participation of Drosophila melanogaster alcohol dehydrogenase (ADH) in the detoxification of 1-pentene-3-ol and 1-pentene-3-one. Heredity (Edinb). 1988 Aug;61 ( Pt 1):85-91. PubMed PMID: 3139586.
2: Garrido JJ, Barbancho M. Tolerance to 1-pentene-3-ol and to 1-pentene-3-one in relation to alcohol dehydrogenase (ADH) and aldo keto reductase (AKR) activities in Drosophila melanogaster. Biochem Genet. 1990 Oct;28(9-10):513-22. PubMed PMID: 2128177.
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13: Eder E, Hoffman C, Deininger C. Identification and characterization of deoxyguanosine adducts of methyl vinyl ketone and ethyl vinyl ketone. Genotoxicity of the ketones in the SOS Chromotest. Chem Res Toxicol. 1991 Jan-Feb;4(1):50-7. PubMed PMID: 1912300.
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15: Morgan DL, Ward SM, Wilson RE, Price HC, O'Connor RW, Seely JC, Cunningham ML. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone. Inhal Toxicol. 2001 Aug;13(8):633-58. PubMed PMID: 11498798.
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